REACTION_CXSMILES
|
Cl[C:2](=[CH:5][S:6][C:7]1[N:12]=[CH:11][CH:10]=[CH:9][N:8]=1)[C:3]#[N:4].O1CCCC1.O.[OH-].[Na+]>[Na+].[Cl-]>[N:8]1[CH:9]=[CH:10][CH:11]=[N:12][C:7]=1[S:6][C:5]#[C:2][C:3]#[N:4] |f:3.4,5.6|
|
Name
|
2-chloro-3-(2-pyrimidyl)thio-2-propenenitrile
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=CSC1=NC=CC=N1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Na+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at zero degree Celsius until the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 ml reaction flask
|
Type
|
DISSOLUTION
|
Details
|
is completely dissolved
|
Type
|
STIRRING
|
Details
|
with stirring at such a rate so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the reaction pH below 11
|
Type
|
STIRRING
|
Details
|
The resultant reddish brown solution is stirred at zero degree Celsius for three hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The product is extracted twice with 100 ml portions of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined dichloromethane extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=CC=C1)SC#CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |